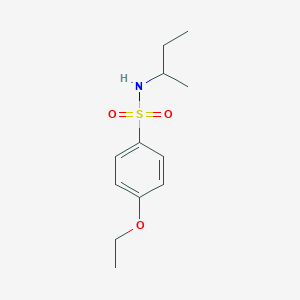

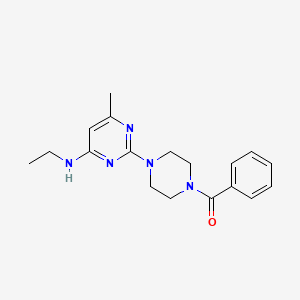

![molecular formula C23H18ClN3O2S2 B4558642 N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4558642.png)

N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide

Descripción general

Descripción

The compound belongs to a class of heterocyclic organic compounds characterized by the presence of benzothiazole and benzamide groups. These compounds are of interest due to their diverse biological activities and potential for pharmaceutical applications. Studies on similar compounds have focused on their synthesis, structural characterization, and exploration of their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of similar heterocyclic compounds typically involves processes like benzoylation of 2-aminobenzothiazole using specific benzoyl chlorides. For instance, Prabukanthan et al. (2020) described the synthesis of a heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA) through benzoylation, confirmed by gas chromatographic mass spectrometry (GC-MS) (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Molecular Structure Analysis

The molecular structure of compounds like N2BT2MBA has been elucidated using techniques like single crystal X-ray diffraction, revealing a triclinic system with a specific space group. Spectral analyses, including FT-IR, UV-NIR, 1H NMR, and 13C NMR, provide insights into the molecular conformation and functional groups present (Prabukanthan et al., 2020).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with thiols and nucleophilic substitutions, leading to the formation of adducts and other derivatives. The reactivity and mechanisms of these reactions are influenced by the structural features of the benzothiazole and benzamide groups.

Physical Properties Analysis

Physical properties such as melting points, optical band gaps, and thermal stability have been investigated. For example, N2BT2MBA crystals were found to be stable up to 160°C, and their optical band gap was determined to be 3.67 eV (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various biological targets and potential antibacterial and antifungal activities, have been explored. The compound N2BT2MBA showed active biological properties against certain bacterial and fungal strains (Prabukanthan et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide is a heterocyclic organic compound synthesized through benzoylation of 2-aminobenzothiazole. Its molecular structure has been confirmed via various analytical methods, including gas chromatographic mass spectrometry (GC-MS), showing a molecular ion peak at 284.3. Single crystal X-ray diffraction studies reveal its crystallization in a triclinic system with space group P-1 when solvated with methanol. Spectral analyses, including FT-IR, UV-NIR, 1H, and 13C NMR, provide detailed insights into the compound's molecular vibrations and chemical shifts, confirming the presence of specific functional groups and the compound's overall structure. The compound's thermal stability and optical properties, such as an optical band gap of 3.67 eV, have also been characterized (Prabukanthan et al., 2020).

Antitumor and Antimicrobial Activity

The compound and its derivatives exhibit significant biological activity, including antitumor and antimicrobial effects. For instance, derivatives have been synthesized and evaluated for their anticonvulsant and benzodiazepine receptor agonist properties, showing potential as pharmacological agents (Faizi et al., 2017). Similarly, pro-apoptotic indapamide derivatives, closely related to the target compound, have demonstrated anticancer activity, particularly against melanoma cell lines, highlighting their potential in cancer therapy (Yılmaz et al., 2015).

Optical and Thermal Properties

The optical and thermal properties of related compounds have been studied, revealing their potential in various applications, including non-linear optical (NLO) studies. The second harmonic generation (SHG) efficiency of these compounds, for instance, has been found to be significantly higher than that of potassium dihydrogen phosphate (KDP), indicating their utility in NLO applications. Such studies contribute to our understanding of the compound's potential in materials science and photonics (Prabukanthan et al., 2020).

Propiedades

IUPAC Name |

N-[[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-chloro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2S2/c1-13-11-15(22-25-18-5-3-4-6-20(18)31-22)7-9-17(13)26-23(30)27-21(28)14-8-10-19(29-2)16(24)12-14/h3-12H,1-2H3,(H2,26,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMZTPKBJKILNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

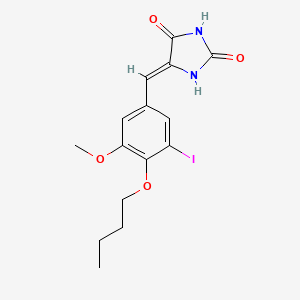

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4558571.png)

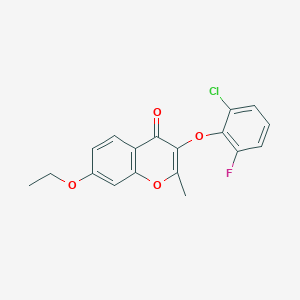

![2-{4-chloro-5-[(3-isoxazolylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558579.png)

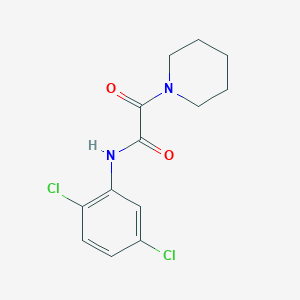

![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4558580.png)

![2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558596.png)

![N-(2,5-dimethoxyphenyl)-2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4558600.png)

![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4558635.png)

![5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4558648.png)

![4-(4-chloro-2-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4558654.png)

![isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4558678.png)